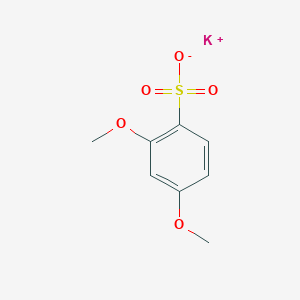

potassium;2,4-dimethoxybenzenesulfonate

Description

Potassium 2,4-dimethoxybenzenesulfonate is a sulfonate salt characterized by a benzene ring substituted with methoxy groups at the 2- and 4-positions and a sulfonate group at the 1-position, paired with a potassium counterion. It is utilized in organic synthesis, particularly as an additive in Pd-catalyzed C–H activation reactions. Studies demonstrate its role in modulating site-selectivity when detached from ligand frameworks, though its efficacy is lower compared to sulfonate-integrated ligands like SPhos(NBu4) .

Properties

IUPAC Name |

potassium;2,4-dimethoxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5S.K/c1-12-6-3-4-8(14(9,10)11)7(5-6)13-2;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRWSVCJOVWGQB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)[O-])OC.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)[O-])OC.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9KO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

potassium;2,4-dimethoxybenzenesulfonate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions vary depending on the desired product. Major products formed from these reactions include various derivatives and analogs of the original compound.

Scientific Research Applications

potassium;2,4-dimethoxybenzenesulfonate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of potassium;2,4-dimethoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or experimental outcome.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Potassium 2-Iodobenzenesulfonate ():

- Substituents: Iodo group at the 2-position.

- Structural Similarities: Shares the sulfonate-K⁺ motif but lacks methoxy groups.

- Crystal structures of such analogs show similar bond lengths but distinct packing due to substituent steric and electronic effects .

Potassium 4-Hydroxy-3-Methoxybenzenesulfonate ():

- Substituents: Hydroxy and methoxy groups at adjacent positions.

- Key Differences: The presence of a hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This contrasts with 2,4-dimethoxybenzenesulfonate, which lacks hydroxyl groups and may exhibit lower aqueous solubility .

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate ():

- Structure: Naphthalene core with dual sulfonate groups and a hydroxyl group.

Counterion Variations

Sodium 2'-Dicyclohexylphosphino-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate (SSPhos, ):

- Counterion: Na⁺ instead of K⁺.

- Key Differences: Sodium salts often exhibit higher solubility in polar aprotic solvents compared to potassium salts. In Pd catalysis, counterion choice (e.g., Na⁺ vs. K⁺ vs. NBu4⁺) influences reaction rates and selectivity due to ion-pairing effects. For example, tetrabutylammonium salts of SPhos improve yields in coupling reactions compared to sodium or potassium variants .

Functional and Application-Based Comparisons

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.